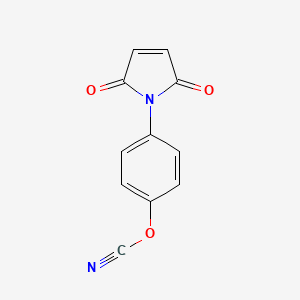
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione is a compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various high-performance applications, particularly in the fields of aerospace, electronics, and advanced composites .
Métodos De Preparación
The synthesis of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-cyanatophenyl derivatives with pyrrole-2,5-dione under specific conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as triethylamine. The process may also involve cooling the reaction mixture to low temperatures to facilitate the reaction .
Industrial production methods for cyanate esters, including 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione, often involve the use of high-purity starting materials and controlled reaction environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being investigated for potential therapeutic applications, including as drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. In polymerization reactions, the cyanate ester groups undergo cyclotrimerization to form polycyanurate networks, which contribute to the material’s high thermal stability and mechanical strength . The exact molecular targets and pathways in biological systems are still under investigation.
Comparación Con Compuestos Similares
1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione can be compared with other cyanate ester compounds such as:
- 2-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione
- 1-(4-Cyanatophenyl)-2,5-dimethyl-1H-pyrrole-2,5-dione
- 1-(4-Cyanatophenyl)-1H-pyrrole-3,4-dione
These compounds share similar thermal and dielectric properties but differ in their specific structural features and reactivity. The unique structure of 1-(4-Cyanatophenyl)-1H-pyrrole-2,5-dione provides it with distinct advantages in certain applications, such as higher thermal stability and better processability .
Propiedades
Número CAS |
251462-34-7 |
|---|---|
Fórmula molecular |
C11H6N2O3 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
[4-(2,5-dioxopyrrol-1-yl)phenyl] cyanate |
InChI |
InChI=1S/C11H6N2O3/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-6H |
Clave InChI |
KISXEYFYGOSMSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
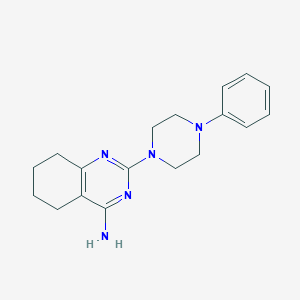
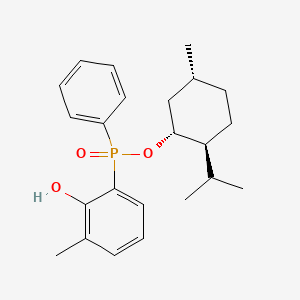
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)
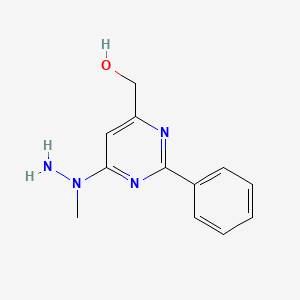
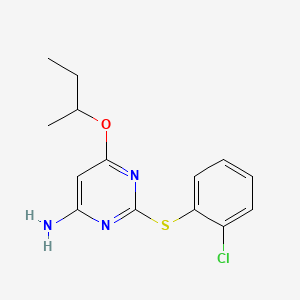
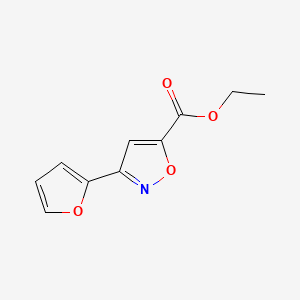
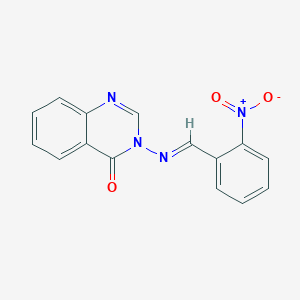
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)
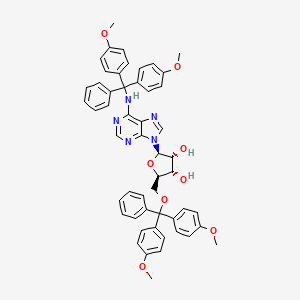
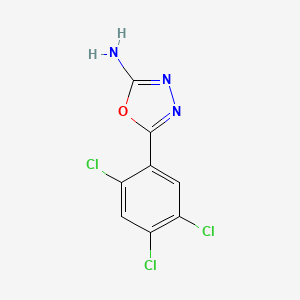
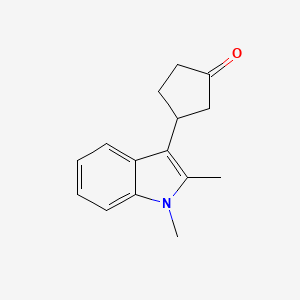
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
